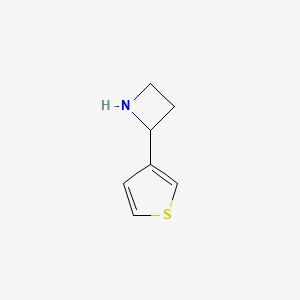

2-(3-Thienyl)azetidine

描述

Contextual Significance of Azetidine (B1206935) Frameworks in Heterocyclic Chemistry

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are crucial structural motifs in a vast array of natural products and synthetic compounds. researchgate.netnih.gov Their importance is underscored by their prevalence in numerous biologically active molecules, where they can influence properties such as metabolic stability, molecular rigidity, and binding affinity to biological targets. nih.gov The inherent ring strain of the azetidine ring, with a strain energy of approximately 25.2 kcal/mol, makes it a versatile synthetic intermediate, prone to ring-opening or expansion reactions that can lead to a variety of substituted acyclic amines and larger heterocyclic systems. researchgate.netbham.ac.uk

Despite historical challenges associated with their synthesis due to this ring strain, significant advancements have been made, providing access to a wide range of functionalized azetidines. nih.govbham.ac.uk Common synthetic strategies include intramolecular cyclization of γ-amino alcohols or γ-haloamines, cycloaddition reactions, and the reduction of the corresponding β-lactams (azetidin-2-ones). bham.ac.uk The ability to introduce substituents at various positions on the azetidine ring allows for fine-tuning of its physicochemical properties, making it a valuable tool in drug discovery and development. nih.gov

Integration of Thiophene (B33073) Moiety within Azetidine Scaffolds: Focus on 2-(3-Thienyl)azetidine

The incorporation of a thiophene ring into an azetidine scaffold, as seen in this compound, represents a strategic amalgamation of two privileged heterocyclic systems. Thiophene, a five-membered aromatic ring containing a sulfur atom, is a well-established pharmacophore in medicinal chemistry. It is often employed as a bioisosteric replacement for a phenyl ring, a substitution that can enhance metabolic stability, improve binding interactions, and modulate electronic properties.

Historical Overview of Azetidine and Thiophene Synthetic Chemistry Relevance

The history of azetidine chemistry dates back to the early 20th century, though it has seen a surge in interest in more recent decades due to the discovery of its presence in bioactive natural products and its utility in medicinal chemistry. nih.gov Early synthetic methods were often low-yielding and limited in scope. However, the development of modern synthetic techniques, including transition metal-catalyzed reactions and stereoselective methodologies, has greatly expanded the accessibility of diverse azetidine derivatives.

Thiophene chemistry has a similarly rich history, with its discovery in the late 19th century as a contaminant in benzene. Its structural similarity to benzene, yet with distinct electronic properties due to the sulfur heteroatom, quickly established its importance. Classical synthetic methods for thiophenes include the Paal-Knorr and Gewald reactions. The advent of modern cross-coupling reactions, such as the Suzuki and Stille couplings, has further facilitated the incorporation of the thiophene moiety into complex molecular architectures. The convergence of these two fields of synthetic chemistry has enabled the creation of hybrid molecules like this compound, which are explored for their potential applications in various areas of chemical research.

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-3-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRARJVSCZHRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 3 Thienyl Azetidine Systems

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion and torsional strain, making the ring system thermodynamically unstable compared to its larger, five- and six-membered counterparts like pyrrolidine and piperidine. rsc.orgrsc.org This inherent strain is the primary driving force behind the characteristic reactions of azetidines, including those of 2-(3-thienyl)azetidine. rsc.orgbris.ac.uk

The reactivity of azetidines is a balance between this ring strain and the relative stability of the sigma bonds. Unlike the more labile aziridine (B145994) ring, the azetidine ring is stable enough to be isolated and handled under normal conditions but can be readily activated to undergo ring-opening or rearrangement reactions. rsc.orgrsc.org The presence of a substituent at the 2-position, such as the 3-thienyl group, can further influence this reactivity. The electronic properties of the thienyl group can affect the stability of intermediates and transition states, thereby modulating the reaction pathways. magtech.com.cn

Ring-Opening Reactions

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening is a common and well-studied reaction pathway for 2-substituted azetidines. magtech.com.cnnih.gov These reactions typically proceed via an SN2-type mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is a crucial aspect and is influenced by both electronic and steric factors. magtech.com.cnbohrium.com

For 2-aryl-substituted azetidines, including the 2-(3-thienyl) derivative, the attack of a nucleophile is generally directed to the C2 carbon. magtech.com.cn The 3-thienyl group, being an aromatic heterocycle, can stabilize a partial positive charge on the adjacent carbon atom in the transition state, thus favoring nucleophilic attack at this position. magtech.com.cn Activation of the azetidine nitrogen, often through protonation or conversion to an azetidinium ion, enhances the electrophilicity of the ring carbons and facilitates the ring-opening process. nih.govbohrium.com A variety of nucleophiles, including halides, amines, and carbon nucleophiles, have been shown to effectively open the azetidine ring. nih.govresearchgate.net

One study on the nucleophilic ring-opening of activated 2-aryl azetidines with arenes and heteroarenes demonstrated that a 2-thienyl-substituted azetidine successfully underwent ring-opening, highlighting the feasibility of this reaction for the thienyl analogue. acs.org

Table 1: Representative Nucleophilic Ring-Opening Reactions of 2-Aryl-Azetidines

| Azetidine Reactant (Ar) | Nucleophile | Product | Reference |

|---|---|---|---|

| Phenyl | 1,3,5-Trimethoxybenzene | 3-Phenyl-3-(2,4,6-trimethoxyphenyl)propylamine derivative | acs.org |

| 2-Thienyl | 1,3,5-Trimethoxybenzene | 3-(Thiophen-2-yl)-3-(2,4,6-trimethoxyphenyl)propylamine derivative | acs.org |

| o-Tolyl | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

Radical Ring Opening Processes

In addition to nucleophilic pathways, the azetidine ring can also be opened through radical mechanisms. These processes often involve the generation of a radical species that can react with the strained ring. While less common than nucleophilic ring-opening, radical-mediated pathways offer alternative synthetic strategies.

For instance, the reaction of 2-azetines with thiols under photochemical conditions proceeds via a radical mechanism. chemrxiv.org A thiyl radical adds to the double bond, generating an azetidinyl radical intermediate which then abstracts a hydrogen atom to yield the final product. chemrxiv.org Although this example involves a 2-azetine, it demonstrates the susceptibility of the four-membered ring system to radical reactions. It is plausible that similar radical-mediated ring-opening processes could be developed for saturated azetidines like this compound, potentially involving radical-induced cleavage of a C-N or C-C bond.

Ring-Expansion Transformations

The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. These transformations are of significant synthetic interest as they allow for the construction of five-, six-, and even seven-membered rings from readily available four-membered precursors.

A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines, which has been shown to be effective for a thiophene-bearing substrate. nih.govchemrxiv.orgchemrxiv.org While this is a synthesis of an azetidine, it underscores the utility of strained rings in such transformations. More directly relevant are the ring-expansion reactions of azetidines themselves. For example, the reaction of N-tosylaziridines with nitrogen ylides can lead to the formation of 2-aroyl-N-tosylazetidines. researchgate.net Furthermore, the reaction of aziridines with sulfur nucleophiles can lead to the formation of five-membered thiazolidines. researchgate.net These examples with the closely related aziridines suggest that analogous ring-expansion pathways for this compound are conceivable.

Spectroscopic and Advanced Analytical Characterization of 2 3 Thienyl Azetidine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the proton and carbon environments within a molecule, revealing intricate details about its structure and stereochemistry.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Thienyl)azetidine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the thienyl substituent.

The azetidine ring protons typically appear in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to both the nitrogen atom and the thienyl ring, would likely resonate as a multiplet. The protons at C3 and C4 would also appear as multiplets, with their chemical shifts and coupling patterns influenced by their diastereotopic relationships and coupling to adjacent protons. The protons on the thienyl ring are expected to resonate in the aromatic region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling constants (J) being characteristic of a 3-substituted thiophene (B33073).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Azetidine) | 4.0 - 4.5 | Multiplet | J(H2, H3) |

| H3 (Azetidine) | 2.2 - 2.8 | Multiplet | J(H3, H2), J(H3, H4) |

| H4 (Azetidine) | 3.5 - 4.0 | Multiplet | J(H4, H3) |

| Thienyl Protons | 7.0 - 7.6 | Multiplets | J(H,H) ≈ 1-5 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of any substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the molecular skeleton. In the ¹³C NMR spectrum of this compound, signals corresponding to the azetidine ring carbons and the thienyl ring carbons would be observed.

The carbons of the azetidine ring are expected in the aliphatic region, with C2 and C4 appearing at a lower field due to the deshielding effect of the adjacent nitrogen atom. The thienyl carbons would resonate in the aromatic region (δ 120-145 ppm). The carbon atom of the thienyl ring attached to the azetidine (C3') would likely be found at the lower end of this range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Azetidine) | 60 - 65 |

| C3 (Azetidine) | 30 - 35 |

| C4 (Azetidine) | 45 - 50 |

| C2' (Thienyl) | 125 - 130 |

| C3' (Thienyl) | 138 - 145 |

| C4' (Thienyl) | 120 - 125 |

Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of nitrogen atoms. For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the azetidine nitrogen. The chemical shift of this nitrogen would be characteristic of a saturated, four-membered heterocyclic amine. For unsubstituted azetidine, the ¹⁵N resonance is reported to be around δ 25.3 ppm relative to anhydrous ammonia. ipb.pt Substitution on the ring can influence this chemical shift.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity and stereochemistry. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between H2 and H3, H3 and H4 of the azetidine ring, and between adjacent protons on the thienyl ring. This confirms the sequence of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H2 would show a cross-peak with the carbon signal for C2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly vital for establishing the connection between the azetidine and thienyl rings. A key correlation would be observed between the H2 proton of the azetidine ring and the C3' and C2' carbons of the thienyl ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. For substituted azetidine analogues, NOESY is essential for determining the relative stereochemistry (cis/trans isomerism) by observing through-space correlations between protons on different parts of the molecule. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula from the exact mass of the molecular ion ([M+H]⁺). For this compound, with a chemical formula of C₇H₉NS, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for C₇H₉NS ([M+H]⁺): 140.0534

An experimental HRMS result matching this value would provide strong evidence for the correct elemental composition of the synthesized compound. rsc.orgrsc.org

Ionization Techniques for Structural Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed to generate protonated molecular ions [M+H]⁺ in the gas phase. Subsequent fragmentation, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information.

The fragmentation of the protonated this compound ion is predicted to follow pathways characteristic of saturated N-heterocycles and aromatic systems. The most probable fragmentation mechanism for the azetidine ring is initiated by an alpha-cleavage, a radical site-initiated fragmentation adjacent to the nitrogen atom. libretexts.orgyoutube.com This process involves the homolytic cleavage of a C-C bond within the strained four-membered ring, leading to a resonance-stabilized acyclic cation. scribd.com

Another significant fragmentation pathway involves the loss of neutral molecules. For instance, the thiophene ring can undergo cleavage, potentially losing fragments like acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S). The initial protonation site, whether on the azetidine nitrogen or the thiophene sulfur, can influence the subsequent fragmentation cascade.

Table 1: Predicted Mass Spectrometry Fragmentation of Protonated this compound

| Fragment Description | Proposed Structure/Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [C₇H₉NS + H]⁺ | 140.05 |

| α-Cleavage Product | [C₅H₈N]⁺ | 82.07 |

| Loss of Azetidine Ring | [C₄H₃S]⁺ | 83.00 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural components: the azetidine ring and the thiophene moiety.

The azetidine portion of the molecule will exhibit vibrations typical of a secondary amine. A key absorption is the N-H stretching vibration, which appears in the 3300–3500 cm⁻¹ region; this band is typically sharper and less intense than an O-H band. libretexts.org C-N stretching absorptions for aliphatic amines are generally found in the 1000 to 1250 cm⁻¹ range. libretexts.org

The thiophene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected at approximately 3100 cm⁻¹. nii.ac.jp Ring stretching vibrations for the C=C bonds within the thiophene ring typically occur in the 1400-1590 cm⁻¹ region. globalresearchonline.net Furthermore, vibrations involving the C-S bond are also characteristic, with bands appearing in the fingerprint region, such as the C-S stretching vibration often observed around 810-820 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Azetidine N-H | Stretch | 3300 - 3500 |

| Thiophene C-H | Stretch | ~3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Thiophene C=C | Ring Stretch | 1400 - 1590 |

| Azetidine C-N | Stretch | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound are the thiophene ring and the nitrogen atom of the azetidine ring.

The conjugated π-system of the thiophene ring is expected to be the dominant chromophore, giving rise to intense π → π* transitions. For thiophene and its simple derivatives, these absorptions typically occur in the near-UV region. globalresearchonline.netacs.org The position and intensity of these bands can be influenced by the substitution pattern on the ring. The connection to the azetidine ring at the 3-position will affect the electronic distribution and thus the energy of these transitions.

The azetidine ring itself, being a saturated amine, does not possess π electrons but has non-bonding (n) electrons on the nitrogen atom. These electrons can undergo n → σ* transitions. quimicaorganica.org These transitions are generally of higher energy and absorb at shorter wavelengths, often below 220 nm, which may be at the lower limit of detection for standard spectrophotometers. libretexts.orgquimicaorganica.org

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected λmax Region (nm) |

|---|---|---|

| Thiophene Ring | π → π* | 230 - 280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed structural parameters, including bond lengths, bond angles, and torsional angles.

Based on studies of azetidine and its derivatives, the four-membered ring is not planar but exists in a puckered conformation to alleviate ring strain. rsc.org Gas-phase electron diffraction studies of the parent azetidine molecule revealed a dihedral angle of 37°. rsc.orgrsc.org This puckering is a critical structural feature that would be precisely quantified by X-ray crystallography. The analysis would also determine the orientation of the thienyl substituent relative to the azetidine ring, whether it adopts a pseudo-axial or pseudo-equatorial position.

The dimensions of the thiophene ring are well-established. The C-S bond lengths are typically shorter than a single C-S bond, and the internal C-C bonds show lengths intermediate between single and double bonds, reflecting the aromatic character of the ring. The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the azetidine N-H group, which dictate the solid-state architecture.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule, EPR spectroscopy is an invaluable tool for studying radical intermediates that may be formed during its synthesis or subsequent reactions, such as photocatalytic processes. nih.gov

The formation of azetidines can involve radical intermediates. beilstein-journals.org If this compound were subjected to conditions known to generate radicals (e.g., photolysis or reaction with a radical initiator), EPR could be used to detect and characterize the resulting species. Potential intermediates could include nitrogen-centered radicals formed by abstraction of the hydrogen atom from the azetidine nitrogen, or carbon-centered radicals on the azetidine or thiophene rings. nih.gov

Due to the typically short lifetimes of these radicals, a technique called spin trapping is often employed. wikipedia.org This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or phenyl N-t-butylnitrone (PBN), to the reaction mixture. The spin trap reacts with the transient radical to form a more stable, persistent nitroxide radical (a spin adduct) whose characteristic EPR spectrum can be easily measured and analyzed to identify the original trapped radical. nih.govwikipedia.org Studies on related systems have successfully used this method to provide evidence for both nitrogen- and carbon-centered radical intermediates in reactions involving N-heterocycles. nih.govnih.gov

Theoretical and Computational Chemistry of 2 3 Thienyl Azetidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(3-thienyl)azetidine. These methods allow for the precise determination of the molecule's geometric and electronic properties, offering insights into its stability and potential reactivity.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. jocpr.com For this compound, DFT methods, particularly using hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G(d,p)), are extensively applied to perform geometry optimizations, frequency calculations, and electronic structure analysis. nih.gov

Geometry optimization calculations with DFT can predict key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Vibrational frequency analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared spectrum.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| Azetidine (B1206935) C2-N1 | 1.475 | Azetidine C4-N1-C2 | 88.5 |

| Azetidine C2-C3 | 1.558 | Azetidine N1-C2-C3 | 87.9 |

| Azetidine C3-C4 | 1.556 | Azetidine C2-C3-C4 | 91.8 |

| Azetidine C4-N1 | 1.473 | Azetidine C3-C4-N1 | 87.8 |

| C2-C(Thienyl) | 1.510 | N1-C2-C(Thienyl) | 118.5 |

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to include electron correlation effects, which are not fully accounted for in standard DFT or Hartree-Fock (HF) theories. wikipedia.orgfiveable.me Calculations at the second-order (MP2) level are particularly common for obtaining more accurate energies and describing non-covalent interactions. q-chem.comq-chem.com

While computationally more demanding than DFT, MP2 calculations are often employed to refine the energetic landscape of molecules like this compound. Typically, single-point MP2 energy calculations are performed on geometries previously optimized at the DFT level. This approach provides a more reliable estimation of the molecule's total electronic energy and the relative energies of different conformers or isomers. The inclusion of electron correlation is crucial for accurately modeling systems where electron-electron interactions play a significant role.

| Method | Basis Set | Relative Energy (kcal/mol) - Conformer A | Relative Energy (kcal/mol) - Conformer B |

|---|---|---|---|

| HF | 6-31G(d) | 0.00 (Reference) | 2.15 |

| DFT (B3LYP) | 6-31G(d) | 0.00 (Reference) | 1.85 |

| MP2 | 6-31G(d) | 0.00 (Reference) | 1.92 |

Investigations of Electronic Structure and Conformation

The electronic structure of this compound dictates its reactivity. Computational analyses, such as mapping the molecular electrostatic potential (MEP) and examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are vital. The MEP provides a map of electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the azetidine ring and the sulfur atom of the thienyl ring are expected to be regions of high electron density.

The HOMO and LUMO energies are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich thienyl ring, while the LUMO may be distributed across the C-N bonds of the strained azetidine ring.

Conformational analysis reveals the most stable spatial arrangements of the molecule. Key conformational variables include the puckering of the four-membered azetidine ring and the rotation around the single bond connecting the azetidine and thienyl rings. Computational methods can map the potential energy surface associated with these changes to identify the lowest energy conformers.

Analysis of Ring Strain Energy and Stability

A defining feature of the azetidine ring is its substantial ring strain energy (RSE), estimated to be around 25.2 kcal/mol. researchgate.net This strain arises from the deviation of its bond angles from the ideal tetrahedral angle and from torsional strain. researchwithrutgers.com The RSE is a key contributor to the reactivity of azetidines, as reactions that lead to the opening of the four-membered ring are thermodynamically favored by the release of this strain. researchwithrutgers.com

The RSE of this compound can be calculated computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and type of bonds on both sides of the equation are conserved. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic reactant can be isolated. The presence of the thienyl substituent may subtly influence the RSE compared to the parent azetidine due to electronic and steric factors.

| Component | Calculated Enthalpy (Hartree) |

|---|---|

| This compound | -784.12345 |

| Propane (x2) | -79.87654 |

| Ethyl(3-thienyl)methanamine | -825.43210 |

| Propylamine | -197.65432 |

| Calculated ΔH (kcal/mol) | 25.8 |

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For any proposed reaction mechanism, such as the nucleophilic ring-opening of the azetidine, the identification of the corresponding transition state (TS) is crucial. thescience.devmit.edu Computational methods can search for these first-order saddle points on the potential energy surface. A key validation of a true TS is the result of a frequency calculation, which must yield exactly one imaginary frequency. mit.edu The vibrational mode of this imaginary frequency corresponds to the atomic motion along the reaction coordinate, effectively showing the path from reactant to product.

Once the TS is located, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the reaction's kinetic feasibility. For strain-driven reactions of this compound, computational studies can predict how different nucleophiles or reaction conditions will affect the activation barrier, guiding synthetic efforts.

| Parameter | Value |

|---|---|

| Reactant Complex Energy (kcal/mol) | 0.0 |

| Transition State Energy (kcal/mol) | +18.5 |

| Product Energy (kcal/mol) | -15.2 |

| Activation Energy (Ea) (kcal/mol) | 18.5 |

| Imaginary Frequency (cm-1) | -345.6 |

Activation Barriers and Reaction Pathways

The reactivity of azetidines is largely influenced by their ring strain, which is a consequence of the deviation of the bond angles from the ideal sp³ hybridization. rsc.org This inherent strain provides a thermodynamic driving force for ring-opening reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the potential reaction pathways and their associated activation barriers for molecules like this compound.

Several key reaction pathways can be computationally explored for this compound:

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles. Computational studies can model the reaction of this compound with different nucleophiles to determine the preferred site of attack and the energy barrier for the ring-opening. The 3-thienyl group, with its aromatic and electron-rich nature, can influence the regioselectivity of the attack. DFT calculations can map the potential energy surface for the nucleophilic attack at both the C2 and C4 positions of the azetidine ring, allowing for a comparison of the activation energies for the formation of the different possible products.

Nucleophilic Substitution at the C2 Position: The C2 position, being adjacent to the nitrogen atom and the thienyl ring, is a potential site for nucleophilic substitution. Theoretical calculations can model the Sₙ1 and Sₙ2 reaction pathways. The stability of the potential carbocation intermediate in an Sₙ1 pathway, which would be influenced by the adjacent thienyl group, can be calculated to assess the feasibility of this route. For an Sₙ2 pathway, the transition state for the backside attack of a nucleophile can be located, and its energy calculated to determine the activation barrier.

[2+2] Cycloaddition Reactions: Azetidines can potentially participate in cycloaddition reactions. Computational modeling can be used to investigate the feasibility of [2+2] photocycloadditions, a common method for synthesizing azetidines, and to predict the stereochemical outcome of such reactions. rsc.org

Radical Cyclization: Recent advancements have shown that azetidines can be synthesized via radical cyclization pathways. nih.gov DFT calculations can be employed to study the thermodynamics and kinetics of such pathways for the formation or reaction of this compound, helping to understand the regioselectivity and efficiency of these processes.

The activation barriers for these reactions are typically calculated as the energy difference between the reactants and the transition state. The nature of the 3-thienyl substituent is expected to play a significant role in modulating these barriers. For instance, its electron-donating or withdrawing character can stabilize or destabilize transition states, thereby lowering or raising the activation energy.

To illustrate the type of data that can be obtained from such computational studies, the following table presents hypothetical activation energies for plausible reactions of this compound.

Table 1: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent experimentally or computationally verified values for this compound.

| Reaction Pathway | Nucleophile/Conditions | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ring-Opening at C2 | H₂O | 25.4 |

| Ring-Opening at C4 | H₂O | 28.1 |

| Sₙ2 Substitution at C2 | Cl⁻ | 18.9 |

| [2+2] Photocycloaddition | Ethylene | 35.2 |

2 3 Thienyl Azetidine As a Chiral Synthon in Organic Synthesis

Applications in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries or catalysts to induce stereoselectivity in a variety of chemical transformations. nih.gov Their rigid four-membered ring structure can effectively control the facial selectivity of approaching reagents, leading to the formation of enantiomerically enriched products.

In principle, 2-(3-Thienyl)azetidine could be employed in several types of asymmetric reactions, including:

Alkylation Reactions: As a chiral auxiliary, the azetidine nitrogen could be acylated, and the resulting enolate could undergo diastereoselective alkylation. Subsequent removal of the auxiliary would yield a chiral carboxylic acid derivative.

Aldol (B89426) and Mannich Reactions: Chiral azetidine-derived ligands could be used to form chiral metal complexes that catalyze enantioselective aldol or Mannich reactions, producing chiral β-hydroxy ketones or β-amino ketones, respectively. acs.org

Michael Additions: Organocatalysts derived from chiral azetidines could facilitate enantioselective Michael additions of nucleophiles to α,β-unsaturated compounds.

Stereocontrol in Subsequent Transformations

The stereochemistry of a chiral synthon like this compound is crucial for controlling the stereochemical outcome of subsequent reactions. The fixed spatial orientation of the thienyl group at the C2 position would be expected to exert significant steric hindrance, thereby directing the approach of incoming reagents from the less hindered face of the molecule.

For instance, in reactions involving the azetidine ring, such as N-alkylation or reactions at a substituent on the nitrogen atom, the 2-(3-thienyl) group would likely dictate the stereochemistry of the product. Similarly, if the azetidine ring itself undergoes a ring-opening or rearrangement reaction, the stereocenter at C2 would influence the stereochemistry of the resulting acyclic or rearranged product. nih.gov

While these principles of stereocontrol are well-established in asymmetric synthesis, specific studies detailing the diastereoselectivity and enantioselectivity achieved in transformations starting from this compound are not documented in the available search results. researchgate.netresearchgate.net

Enabling Access to Diverse Structural Motifs

Chiral azetidines serve as versatile synthons for the construction of more complex and structurally diverse molecules, including fused and spirocyclic systems. nih.govoregonstate.edunih.govbris.ac.uk The strained four-membered ring can undergo various ring-opening or ring-expansion reactions to provide access to other heterocyclic systems. nih.gov

Potential synthetic pathways utilizing this compound could include:

Synthesis of Fused Heterocycles: Intramolecular cyclization reactions involving a functional group on the azetidine nitrogen and a substituent on the thienyl ring could lead to the formation of fused bicyclic systems.

Synthesis of Spirocycles: The azetidine ring can be a key component in the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov For example, a reaction between an exocyclic double bond at the C3 position of the azetidine ring and a suitable dienophile could lead to a spirocyclic adduct via a cycloaddition reaction.

Despite the synthetic potential, the literature reviewed does not provide specific examples of the use of this compound in the synthesis of such diverse structural motifs. General methodologies for the synthesis of fused and spirocyclic azetidines exist, but their application starting from the 2-(3-thienyl) derivative has not been specifically reported. nih.govnih.govbroadinstitute.org

Future Directions and Emerging Research Avenues in 2 3 Thienyl Azetidine Chemistry

Development of Novel and Efficient Synthetic Strategies

The synthesis of substituted azetidines remains a challenging yet crucial area of research. magtech.com.cn Future efforts for preparing 2-(3-Thienyl)azetidine will likely focus on improving efficiency, scalability, and stereocontrol, moving beyond classical methods.

Key emerging strategies include:

Photochemical Methods: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a direct method for constructing the azetidine (B1206935) ring. rsc.org Advances in visible-light photocatalysis could offer milder and more selective conditions for synthesizing this compound precursors. rsc.org

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for forming azetidine rings from acyclic precursors. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Flow Chemistry: Continuous flow synthesis is being applied to the preparation of azetidine intermediates, such as 2-azetines, which can then be converted to the desired substituted azetidines. chemrxiv.orgresearchgate.net This technology allows for enhanced control over reaction parameters, improved safety, and easier scalability.

Strain-Release Functionalization: The use of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) allows for the direct introduction of the azetidine core into molecules via strain-release pathways. nih.gov

Intramolecular Aminolysis of Epoxides: Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective pathway to functionalized azetidines, tolerating a wide range of sensitive functional groups. frontiersin.orgnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Azetidine Ring Formation

| Synthetic Strategy | Description | Potential Advantages | Key Precursors |

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition between an imine and an alkene to directly form the azetidine ring. rsc.org | High efficiency; direct access to functionalized azetidines. | Imines, Alkenes |

| Catalytic C-H Amination | Intramolecular cyclization via activation of a C-H bond to form a C-N bond. organic-chemistry.org | High atom economy; avoids pre-functionalization. | Picolinamide-protected amines |

| Continuous Flow Synthesis | Reactions performed in a continuously flowing stream, allowing precise control. researchgate.net | Scalability, safety, reproducibility. | 3-Iodo N-Boc-azetidine |

| Intramolecular Aminolysis | Lewis acid-catalyzed ring-opening of an epoxide by an amine within the same molecule. frontiersin.org | High regioselectivity; tolerance of sensitive functional groups. | cis-3,4-Epoxy amines |

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry is an indispensable tool for accelerating the discovery and development of novel compounds. For this compound and its derivatives, in silico methods will be pivotal for predicting properties, guiding synthetic efforts, and identifying potential applications.

Quantum Chemistry Methods: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound. nih.gov These calculations can elucidate reaction mechanisms, predict the outcomes of synthetic transformations, and analyze spectroscopic data for structural confirmation. cnr.it For instance, DFT can model the transition states of potential synthetic pathways to identify the most energetically favorable routes.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. researchgate.net This is crucial for the rational design of new therapeutic agents. peerscientist.com Molecular dynamics (MD) simulations can further explore the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Application of Computational Methods in Azetidine Chemistry

| Computational Method | Primary Application | Information Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic properties. nih.gov | Transition state energies, bond characteristics, vibrational frequencies. cnr.it |

| Molecular Docking | Predicting binding modes of ligands to biological targets. researchgate.net | Binding affinity, protein-ligand interactions, potential for bioactivity. |

| QSAR | Predicting the biological activity of novel compounds based on their structure. researchgate.net | Correlation between molecular descriptors and activity, guidance for lead optimization. |

Exploration of New Reactivity Modes and Transformations

The reactivity of the azetidine ring is largely dictated by its inherent strain. researchgate.net Future research will focus on harnessing this strain to drive novel chemical transformations, enabling the conversion of this compound into more complex and valuable structures.

Switchable Reactivity of Precursors: The unsaturated precursors to azetidines, 2-azetines, have demonstrated "switchable" reactivity. chemrxiv.org Depending on the reaction conditions, they can undergo either an ionic pathway to form β-aminocarbonyls or a radical pathway, such as thiol-ene additions, to yield C3-thiolated azetidines. chemrxiv.org Exploring these divergent pathways for a 2-(3-thienyl)-2-azetine intermediate could provide access to a diverse range of functionalized products from a single precursor.

Catalytic Asymmetric Difunctionalization: Recent breakthroughs have shown that the double bond in azetines can be stereoselectively difunctionalized. For example, copper-catalyzed asymmetric boryl allylation allows for the installation of both a boryl and an allyl group across the C=C bond with high control over stereochemistry. nih.gov Applying such methods would create highly versatile chiral building blocks from 2-(3-thienyl)azetine precursors.

Strain-Release Ring-Opening: While azetidines are more stable than their three-membered aziridine (B145994) counterparts, their ring strain can be exploited in ring-opening reactions under appropriate conditions. rsc.orgambeed.com Developing selective methods to open the this compound ring could provide a pathway to unique acyclic amine structures that are otherwise difficult to access.

Table 3: Emerging Reactivity Modes for Azetidine Scaffolds

| Reactivity Mode | Description | Resulting Products |

| Ionic Pathway Transformation | Acid-triggered reaction of a 2-azetine precursor in the presence of water. chemrxiv.org | β-Aminocarbonyl compounds |

| Radical Pathway Addition | Light-initiated radical addition of thiols across the double bond of a 2-azetine. chemrxiv.org | C3-Thiolated azetidines |

| Catalytic Difunctionalization | Copper-catalyzed addition of two different functional groups across the double bond of a 2-azetine. nih.gov | Chiral 2,3-disubstituted azetidines |

常见问题

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store under argon at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption .

- Spill Management : Neutralize spills with activated carbon, then dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?

Advanced Research Question

- Core Modifications :

- Assays :

What computational tools predict the aqueous solubility and bioavailability of this compound derivatives?

Advanced Research Question

- Solubility Prediction : Use Schrödinger’s QikProp to calculate LogS (e.g., –2.5 for unmodified this compound). Introduce polar groups (e.g., –OH) to improve solubility .

- Bioavailability : SwissADME estimates Lipinski’s parameters. Optimal ranges: LogP <5, TPSA 30–90 Ų. Azetidine’s TPSA (32 Ų) favors membrane permeability .

How does ring strain in the azetidine moiety affect the stability of this compound under acidic conditions?

Advanced Research Question

Azetidine’s 4-membered ring exhibits significant strain (~25 kcal/mol), increasing susceptibility to acid-catalyzed ring-opening:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。